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molecular formula C18H20FN5O2 B8051018 TRELAGLIPTIN

TRELAGLIPTIN

Cat. No. B8051018
M. Wt: 357.4 g/mol
InChI Key: IWYJYHUNXVAVAA-UHFFFAOYSA-N
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Patent
US08222411B2

Procedure details

Alternatively, the free base of 34 was prepared as follows. A mixture of 33 (1212 g), IPA (10.8 L), (R)-3-amino-piperidine dihydrochloride (785 g), purified water (78 mL) and potassium carbonate (2.5 kg, powder, 325 mesh) was heated at 60° C. until completion (e.g., for >20 hours) as determined, for example, by HPLC. Acetonitrile (3.6 L) was then added at 60° C. and the mixture was allowed to cool to <25° C. The resultant slurry was filtered under vacuum and the filter cake was washed with acetonitrile (2×3.6 L). The filtrate was concentrated at 45° C. under vacuum (for >3 hours) to afford 2.6 kg of the free base of 34.
Name
Quantity
1212 g
Type
reactant
Reaction Step One
Name
(R)-3-amino-piperidine dihydrochloride
Quantity
785 g
Type
reactant
Reaction Step One
Name
Quantity
10.8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]([CH2:8][C:9]2[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=2[C:11]#[N:12])[C:6](=[O:18])[N:5]([CH3:19])[C:4](=[O:20])[CH:3]=1.Cl.Cl.[NH2:23][C@@H:24]1[CH2:29][CH2:28][CH2:27][NH:26][CH2:25]1>CC(O)C>[NH2:23][CH:24]1[CH2:29][CH2:28][CH2:27][N:26]([C:2]2[N:7]([CH2:8][C:9]3[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=3[C:11]#[N:12])[C:6](=[O:18])[N:5]([CH3:19])[C:4](=[O:20])[CH:3]=2)[CH2:25]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1212 g
Type
reactant
Smiles
ClC1=CC(N(C(N1CC1=C(C#N)C=CC(=C1)F)=O)C)=O
Name
(R)-3-amino-piperidine dihydrochloride
Quantity
785 g
Type
reactant
Smiles
Cl.Cl.N[C@H]1CNCCC1
Name
Quantity
10.8 L
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified water (78 mL) and potassium carbonate (2.5 kg, powder, 325 mesh)
ADDITION
Type
ADDITION
Details
Acetonitrile (3.6 L) was then added at 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to <25° C
FILTRATION
Type
FILTRATION
Details
The resultant slurry was filtered under vacuum
WASH
Type
WASH
Details
the filter cake was washed with acetonitrile (2×3.6 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at 45° C. under vacuum (for >3 hours)

Outcomes

Product
Name
Type
product
Smiles
NC1CN(CCC1)C1=CC(N(C(N1CC1=C(C#N)C=CC(=C1)F)=O)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08222411B2

Procedure details

Alternatively, the free base of 34 was prepared as follows. A mixture of 33 (1212 g), IPA (10.8 L), (R)-3-amino-piperidine dihydrochloride (785 g), purified water (78 mL) and potassium carbonate (2.5 kg, powder, 325 mesh) was heated at 60° C. until completion (e.g., for >20 hours) as determined, for example, by HPLC. Acetonitrile (3.6 L) was then added at 60° C. and the mixture was allowed to cool to <25° C. The resultant slurry was filtered under vacuum and the filter cake was washed with acetonitrile (2×3.6 L). The filtrate was concentrated at 45° C. under vacuum (for >3 hours) to afford 2.6 kg of the free base of 34.
Name
Quantity
1212 g
Type
reactant
Reaction Step One
Name
(R)-3-amino-piperidine dihydrochloride
Quantity
785 g
Type
reactant
Reaction Step One
Name
Quantity
10.8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]([CH2:8][C:9]2[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=2[C:11]#[N:12])[C:6](=[O:18])[N:5]([CH3:19])[C:4](=[O:20])[CH:3]=1.Cl.Cl.[NH2:23][C@@H:24]1[CH2:29][CH2:28][CH2:27][NH:26][CH2:25]1>CC(O)C>[NH2:23][CH:24]1[CH2:29][CH2:28][CH2:27][N:26]([C:2]2[N:7]([CH2:8][C:9]3[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=3[C:11]#[N:12])[C:6](=[O:18])[N:5]([CH3:19])[C:4](=[O:20])[CH:3]=2)[CH2:25]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1212 g
Type
reactant
Smiles
ClC1=CC(N(C(N1CC1=C(C#N)C=CC(=C1)F)=O)C)=O
Name
(R)-3-amino-piperidine dihydrochloride
Quantity
785 g
Type
reactant
Smiles
Cl.Cl.N[C@H]1CNCCC1
Name
Quantity
10.8 L
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified water (78 mL) and potassium carbonate (2.5 kg, powder, 325 mesh)
ADDITION
Type
ADDITION
Details
Acetonitrile (3.6 L) was then added at 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to <25° C
FILTRATION
Type
FILTRATION
Details
The resultant slurry was filtered under vacuum
WASH
Type
WASH
Details
the filter cake was washed with acetonitrile (2×3.6 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at 45° C. under vacuum (for >3 hours)

Outcomes

Product
Name
Type
product
Smiles
NC1CN(CCC1)C1=CC(N(C(N1CC1=C(C#N)C=CC(=C1)F)=O)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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